molecular formula C10H9NO2 B122646 (S)-3-(Oxiran-2-ylmethoxy)benzonitrile CAS No. 159183-52-5

(S)-3-(Oxiran-2-ylmethoxy)benzonitrile

Cat. No.: B122646
CAS No.: 159183-52-5
M. Wt: 175.18 g/mol
InChI Key: FUOQXXYHUOKXCY-SNVBAGLBSA-N
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Description

(S)-3-(Oxiran-2-ylmethoxy)benzonitrile is a chiral benzonitrile derivative incorporating an epoxide (oxirane) functional group. This structure makes it a valuable synthetic intermediate, particularly in the development of potential Active Pharmaceutical Ingredients (APIs) and other biologically active molecules . The compound's key reactive sites—the electron-deficient benzonitrile ring and the strained, three-membered epoxide ring—allow for versatile chemical transformations. The epoxide is especially useful in ring-opening reactions and for creating chiral centers, which are crucial in asymmetric synthesis . This compound is of significant interest in medicinal chemistry research. Its chiral (S)-enantiomer structure is often sought after for creating specific three-dimensional interactions with biological targets. While direct applications for this specific isomer are not fully detailed in public literature, closely related epoxide-containing benzonitriles are frequently employed as key intermediates in synthesizing complex molecules, including imidazoline derivatives investigated for therapeutic applications . Furthermore, compounds with similar epoxy and aromatic ether motifs have been explored for their antibacterial properties, suggesting potential research applications in developing new anti-infective agents . Key Chemical Data: • CAS Number : See supplier for specific (S)-enantiomer assignment. • Molecular Formula : C₁₀H₉NO₂ (inferred from the (R)-enantiomer and other analogs) . • Molecular Weight : 175.18 g/mol (inferred) . • SMILES : N#CC1=CC(C=C1)=CC(OCC2OC2)=O (representative) • Purity : >95% (by HPLC). Specific batch purity is available on the Certificate of Analysis. • Storage : Store under an inert atmosphere at 2-8°C to maintain stability . Safety and Compliance: This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate precautions, considering the reactive nature of the epoxide group .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[(2S)-oxiran-2-yl]methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-5-8-2-1-3-9(4-8)12-6-10-7-13-10/h1-4,10H,6-7H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOQXXYHUOKXCY-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S 3 Oxiran 2 Ylmethoxy Benzonitrile and Analogous Chiral Benzonitrile Epoxides

Enantioselective Synthesis Strategies for the Oxirane Moiety

Utilization of Chiral Glycidol (B123203) Precursors

A straightforward and widely used method for obtaining the desired enantiomerically pure epoxide is to start with a commercially available chiral precursor, such as (S)-glycidol. This approach simplifies the synthesis by incorporating the desired stereochemistry from the outset. The synthesis of the target molecule can then be completed by coupling (S)-glycidol with a suitable benzonitrile (B105546) derivative. For instance, the synthesis of optically active glycidyl (B131873) derivatives can be achieved by reacting a starting material like 3-chloro-1,2-propanediol, which is first converted to glycidol. google.com This glycidol can then react in situ with a substrate to form the desired glycidyl derivative, with the process designed to retain the original chirality. google.com

Asymmetric Epoxidation Approaches

The Sharpless epoxidation is a highly reliable and enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.org Discovered by K. Barry Sharpless, for which he was a co-recipient of the 2001 Nobel Prize in Chemistry, this reaction utilizes a catalyst generated in situ from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgresearchgate.net The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation, allowing for predictable synthesis of the desired epoxide enantiomer. nih.govmdpi.com

The reaction is known for its high degree of enantioselectivity and chemoselectivity, enabling the epoxidation of the allylic double bond even in the presence of other double or triple bonds within the molecule. nih.govmdpi.com The versatility of the resulting epoxy alcohols, which can undergo various transformations like regio- and stereoselective ring-opening, makes them valuable intermediates in the synthesis of complex molecules. nih.gov

While highly effective for allylic alcohols, the Sharpless epoxidation is less effective for homoallylic alcohols, which are alcohols where the hydroxyl group is further from the double bond. nih.gov

Table 1: Key Reagents in Sharpless Asymmetric Epoxidation

ReagentFunction
Titanium tetra(isopropoxide)Metal catalyst
Diethyl tartrate (DET)Chiral ligand
tert-Butyl hydroperoxide (TBHP)Oxidizing agent
Allylic alcoholSubstrate

Organocatalytic and Enzymatic Epoxidation Methods

In addition to metal-catalyzed methods, organocatalytic and enzymatic approaches have emerged as powerful tools for asymmetric epoxidation, often offering milder reaction conditions and different substrate scopes.

Organocatalytic epoxidation utilizes small organic molecules as catalysts. Chiral ketones and the corresponding iminium salts have proven to be effective catalysts for the asymmetric epoxidation of a wide range of olefins, including trans- and trisubstituted olefins. sigmaaldrich.comresearchgate.net These methods provide a valuable complement to metal-based systems. acs.org

Enzymatic epoxidation offers a green and highly selective alternative. Enzymes, such as monooxygenases, can catalyze the asymmetric epoxidation of alkenes with high enantioselectivity. nih.gov For example, styrene (B11656) monooxygenases have been used for the successful epoxidation of various styrenes and other alkenes. nih.gov Lipases can also be employed in chemo-enzymatic processes to generate peroxy acids in situ, which then act as the oxidizing agent for the epoxidation. upm.edu.my These enzymatic methods often proceed under mild conditions and can lead to the formation of chiral epoxides with excellent enantiomeric excess. mdpi.commdpi.com

Coupling Reactions for Benzonitrile-Epoxide Linkage

Once the chiral epoxide moiety is secured, the next critical step is its attachment to the benzonitrile backbone via an ether linkage.

Nucleophilic Substitution Reactions

A common strategy for forming the aryl glycidyl ether linkage is through a nucleophilic substitution reaction. This typically involves the reaction of a phenolate (B1203915) anion, generated from a cyanophenol derivative, with a chiral glycidyl derivative bearing a good leaving group. For instance, (S)-glycidyl tosylate or a similar sulfonate ester can be reacted with 3-cyanophenol (B46033) in the presence of a base. The phenoxide acts as the nucleophile, displacing the tosylate group to form the desired ether linkage. The use of a fluoride (B91410) salt, such as cesium fluoride, can facilitate this reaction when starting with a glycidyl sulfonate. google.com

Etherification Strategies to Form the Glycidyl Ether Linkage

Another widely employed method for the synthesis of aryl glycidyl ethers is the reaction of a phenol (B47542) with epichlorohydrin (B41342). google.com This reaction can be performed under phase-transfer catalysis (PTC) conditions, which often leads to higher yields and shorter reaction times. sci-hub.ru The reaction typically proceeds in two steps: a coupling reaction between the phenol and epichlorohydrin to form a chlorohydrin intermediate, followed by dehydrochlorination with a base to form the epoxide ring. google.com To favor the formation of the desired glycidyl ether and minimize the formation of higher molecular weight oligomers, a significant excess of epichlorohydrin is often used. google.comphasetransfercatalysis.com The reaction can be catalyzed by various catalysts, including tetraalkylammonium salts. sci-hub.rupatsnap.com

Synthesis of Related Isomeric and Substituted Oxiran-ylmethoxybenzonitrile Derivatives

The versatility of the Williamson ether synthesis allows for the creation of a wide array of benzonitrile epoxides with different substitution patterns on the aromatic ring. The specific structure of the final product is dictated by the choice of the starting hydroxybenzonitrile.

Synthesis of 4-(Oxiran-2-ylmethoxy)benzonitrile

The para-substituted isomer, 4-(Oxiran-2-ylmethoxy)benzonitrile, is synthesized from 4-cyanophenol (4-hydroxybenzonitrile). The synthesis of the 4-hydroxybenzonitrile (B152051) precursor can be achieved through several methods, including the demethylation of 4-methoxybenzonitrile (B7767037) or the reaction of p-halogenated benzonitriles with an alkali metal alkoxide at high temperatures and pressures. google.com Another approach involves the microwave-assisted conversion of 4-hydroxybenzaldehyde (B117250) with hydroxylamine (B1172632) hydrochloride over a solid acid catalyst.

With the 4-hydroxybenzonitrile precursor in hand, the synthesis proceeds via O-alkylation. To obtain the chiral (S)-enantiomer, the phenoxide of 4-cyanophenol is reacted with a chiral electrophile such as (S)-(+)-glycidyl nosylate (B8438820). chemicalbook.com This reaction provides the target (S)-4-(Oxiran-2-ylmethoxy)benzonitrile with high fidelity of the stereocenter.

Synthesis of (S)-2-chloro-6-(Oxiran-2-ylmethoxy)benzonitrile

The synthesis of the 2-chloro-6-substituted derivative requires the precursor 2-chloro-6-hydroxybenzonitrile (B1588078). nih.gov This precursor features two substituents ortho to the hydroxyl group, which can introduce steric hindrance and potentially slow the rate of the SN2 alkylation reaction compared to less hindered phenols. youtube.com

The synthesis follows the established Williamson ether synthesis protocol. The 2-chloro-6-hydroxybenzonitrile is first treated with a strong base to generate the phenoxide. nih.gov Subsequent reaction with a suitable chiral epoxide source, such as (S)-epichlorohydrin or a glycidyl sulfonate, yields (S)-2-chloro-6-(Oxiran-2-ylmethoxy)benzonitrile. Careful optimization of reaction conditions, such as temperature and reaction time, may be necessary to overcome the steric hindrance and achieve a good yield.

Exploration of Different Benzonitrile Substitution Patterns

The structural diversity of oxiran-ylmethoxybenzonitrile derivatives is primarily introduced through the synthesis of variously substituted hydroxybenzonitrile precursors. A range of synthetic methods allows for the placement of different functional groups at various positions on the benzene (B151609) ring.

PrecursorSynthetic RouteReference(s)
2-HydroxybenzonitrileDehydration of salicylaldoxime (B1680748) (from salicylaldehyde) using agents like thionyl chloride or triphosgene. quickcompany.in
4-HydroxybenzonitrileNucleophilic aromatic substitution of p-halobenzonitriles with alkali metal alkoxides. google.com
2-Chloro-6-nitrobenzonitrileMulti-step synthesis starting from 2-chloro-6-nitro-toluene. google.com
General BenzonitrilesOne-pot synthesis from the corresponding benzaldehyde (B42025) and hydroxylamine using an ionic liquid. rsc.org

These methods provide access to a library of precursors that can then be converted to their respective chiral epoxides through the general O-alkylation procedure, enabling the systematic exploration of structure-activity relationships in drug discovery and materials science.

Optimization of Reaction Conditions for Stereochemical Purity and Yield

Achieving high yield and maintaining the enantiomeric purity of the final product are paramount. The optimization of reaction parameters, particularly the choice of solvent, is a critical aspect of the synthesis.

Solvent Effects on Reaction Outcomes

The choice of solvent significantly influences the Williamson ether synthesis. For the SN2 reaction at the core of this synthesis, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are generally preferred. chem-station.com These solvents effectively solvate the cation of the base (e.g., Na⁺ or K⁺) while leaving the phenoxide anion relatively free and highly nucleophilic, thus promoting a faster reaction rate. chem-station.com

In some modern variations, solvent-free conditions are employed, often in conjunction with phase-transfer catalysis (PTC) and microwave irradiation. quickcompany.in This approach can lead to dramatically reduced reaction times (from hours to minutes), increased yields, and a more environmentally friendly process by eliminating the need for bulk organic solvents. quickcompany.in The phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide from a solid or aqueous phase to an organic phase containing the electrophile, accelerating the reaction. quickcompany.in

The table below summarizes findings on different reaction conditions used for the synthesis of related aryloxy-epoxypropanes.

MethodCatalyst/Base SystemSolventOutcomeReference
Microwave PTCTBAB / NaOH/K₂CO₃Solvent-FreeExcellent yields (65-96%) in very short times (2-17 min). quickcompany.in
Conventional PTCVariousBiphasic (e.g., Toluene/Water)Good yields, but longer reaction times. quickcompany.in
Standard WilliamsonNaH or K₂CO₃DMF or AcetonitrileStandard method, effective but requires anhydrous conditions and longer heating. chem-station.com

Ultimately, the selection of the solvent system depends on a balance of factors including reaction efficiency, cost, scalability, and environmental impact. The stereochemical outcome is primarily dictated by the chirality of the starting materials, but an efficient solvent system ensures that the reaction proceeds quickly and cleanly, minimizing potential side reactions that could lead to racemization or degradation.

Temperature and Time Optimization for Epoxide Formation

The formation of the epoxide ring is a critical step in the synthesis of chiral epoxides, and its efficiency is highly dependent on both temperature and reaction time. Higher reaction temperatures generally lead to a higher yield of the epoxide within a fixed reaction time. researchgate.net For instance, studies on the epoxidation of various alkenes show a significant increase in yield when the temperature is raised from 333 K to 353 K. researchgate.net However, excessively high temperatures can be detrimental. In one study on cyclohexene (B86901) epoxidation, a reaction at 40°C did not yield the expected epoxide but resulted in an alcohol, likely due to the opening of the newly formed epoxide ring. weebly.com

The optimal time for a reaction is also a crucial factor. Biotransformations for producing chiral epoxides have been observed to proceed for around 9 hours to determine conversion rates. nih.gov In other systems, epoxide yields between 90% and 100% can be achieved within 4 hours at 70°C. researchgate.net The interplay between temperature and time is key; for example, the yield of 1,2-epoxyhexane (B74757) after 260 minutes was 57% at 333 K, but increased to 88% at 353 K. researchgate.net

Response surface methodology (RSM) is a statistical technique used to identify the optimal conditions by examining the relationship between multiple variables and the reaction yield. researchgate.netrsc.org This method has been successfully used to optimize factors including reaction temperature and time for epoxidation reactions. researchgate.netrsc.org For example, an optimization study determined the ideal conditions for 1,7-octadiene (B165261) epoxidation to be a reaction temperature of 347 K and a reaction time of 218 minutes. rsc.org

The specific substrate can also influence the optimal conditions. For some reactive alkenes, the reaction can reach a plateau very quickly, within the first 5 minutes at 353 K, due to a distinct exothermic effect that requires careful temperature control. researchgate.net In contrast, a study on cyclohexene epoxidation found that a reaction at 5°C was, on average, 20 minutes faster than one at room temperature, with only a 6% difference in yield, highlighting that lower temperatures can sometimes be more efficient. weebly.com

Table 1: Effect of Temperature and Time on Epoxide Yield for Various Alkenes

Alkene Temperature (K) Time (min) Epoxide Yield (%) Citation
1,2-epoxyhexane 333 260 57 researchgate.net
1,2-epoxyhexane 343 260 83 researchgate.net
1,2-epoxyhexane 353 260 88 researchgate.net
1,7-octadiene 347 218 ~98 (Optimized) rsc.org
Cyclohexene ~278 (5°C) Faster than RT ~84 weebly.com
Cyclohexene Room Temp Slower than 5°C 90 weebly.com

Catalyst Selection and Loading in Chiral Syntheses

The synthesis of axially chiral benzonitriles and related chiral epoxides relies heavily on the use of catalysts to control stereoselectivity. nih.gov A variety of catalytic systems, including organocatalysts and organometallic complexes, are employed. nih.govrsc.org

N-heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for the atroposelective synthesis of benzonitriles. nih.gov These reactions can proceed via a dynamic kinetic resolution process, affording axially chiral benzonitriles in good to excellent yields and enantioselectivities. nih.gov In such syntheses, the catalyst modulates the reaction through both covalent and non-covalent interactions to control the stereochemistry during the formation of the nitrile group. nih.gov

For the asymmetric cycloaddition of carbon dioxide with epoxides, chiral cobalt(III) salen complexes are frequently used. researchgate.net Modifications of these catalyst systems, such as creating polymer-based BINOL cobalt(III) salen complexes, have shown success in the kinetic resolution of racemic epoxides. researchgate.net The catalyst's effectiveness can be enhanced by a synergetic effect between different chiral parts of a single molecule. researchgate.net

The choice of metal is also significant. While palladium-catalyzed Suzuki coupling is a classical method for synthesizing biaryl compounds like o-tolyl benzonitrile (a precursor for many pharmaceuticals), nickel catalysts are considered a cost-effective alternative for bulk manufacturing. rsc.org Nickel-catalyzed Kumada coupling and palladium-catalyzed desulfinating cross-coupling are other high-yield methods. rsc.org

Catalyst loading is another parameter that requires optimization. In the epoxidation of 1,7-octadiene, a catalyst loading of 0.417 mol% was identified as optimal through response surface methodology. rsc.org In other systems, such as the ring-opening of epoxides, the amount of catalyst is varied to maximize the desired product. For instance, in one study, the hydroxyl value of the product increased as the catalyst loading was decreased from 1.0% to 0.125%. nih.gov

Table 2: Examples of Catalysts in Chiral Benzonitrile and Epoxide Synthesis

Synthesis Type Catalyst Type Example Catalyst Application Citation
Atroposelective Benzonitrile Synthesis Organocatalyst Chiral N-heterocyclic carbene (NHC) Dynamic kinetic resolution of 2-arylbenzaldehydes nih.gov
Asymmetric Epoxide Cycloaddition Metal Complex Chiral BINOL cobalt(III) salen complex Kinetic resolution of racemic propylene (B89431) oxide with CO2 researchgate.net
Biaryl Benzonitrile Synthesis Metal Complex Nickel or Palladium catalysts Suzuki and Kumada coupling reactions for OTBN rsc.org
Alkene Epoxidation Supported Metal Complex Polybenzimidazole supported molybdenum(VI) Batch epoxidation of 1,7-octadiene rsc.org
Enantioselective Alkylation Chiral Ligand Chiral Aziridine Ligands Asymmetric addition of alkylzincs to aldehydes researchgate.net

Purification and Isolation Techniques in Chiral Epoxide Synthesis

Following the synthesis, the purification and isolation of the target chiral epoxide are essential to achieve the desired enantiomeric purity. A variety of methods are employed, ranging from traditional techniques to more advanced chromatographic approaches. chiralpedia.com

Chromatography is one of the most prevalent methods for chiral resolution. chiralpedia.com High-performance liquid chromatography (HPLC), often utilizing a chiral stationary phase (CSP), is widely used to separate enantiomers based on their differential interactions with the chiral environment. chiralpedia.com Gas chromatography (GC) and supercritical fluid chromatography (SFC) are also valuable techniques. chiralpedia.com In some cases, multi-gram liquid chromatography (LC) is necessary to obtain epoxides of high enantiomeric purity. acs.org

For the isolation of chiral epoxides from a biotransformation mixture, a common procedure involves solvent extraction followed by filtration. The crude mixture can be vigorously stirred with a solvent like ethyl acetate, followed by filtration through a pad of Celite. nih.gov The organic phases are then combined, dried over an anhydrous salt such as MgSO4, and the solvent is evaporated under reduced pressure to isolate the product. nih.gov

Distillation is another key physico-chemical separation technique for purifying epoxides, particularly for removing by-products containing carbonyl groups. google.com Extractive distillation, which uses an additional solvent with a boiling point at least 20-50°C higher than the epoxide, is often favored. google.com

Crystallization-based methods represent one of the oldest techniques for chiral resolution. chiralpedia.com Diastereomeric crystallization involves adding a chiral resolving agent to a racemic mixture to form diastereomeric salts. These salts have different solubility properties, allowing them to be separated by crystallization. chiralpedia.com After separation, the pure enantiomer is recovered by removing the resolving agent. chiralpedia.com

Table 3: Overview of Purification and Isolation Techniques

Technique Principle Application Example Citation
Chiral Chromatography (HPLC, GC, SFC) Differential interaction of enantiomers with a chiral stationary phase (CSP). Separation of enantiomers to achieve high optical purity. chiralpedia.com
Solvent Extraction & Filtration Differential solubility of the product in immiscible liquid phases. Isolation of (S)-4-Chlorostyrene Oxide from a biotransformation mixture using ethyl acetate. nih.gov
Extractive Distillation Separation based on boiling points, aided by a high-boiling point solvent. Removal of carbonyl impurities from propylene oxide. google.com
Diastereomeric Crystallization Formation of diastereomeric salts with different solubilities using a chiral resolving agent. Separation of racemic acids using chiral bases like brucine (B1667951) or quinine. chiralpedia.com

Stereochemical Control and Chiral Purity Assessment

Mechanisms of Enantioselectivity in (S)-3-(Oxiran-2-ylmethoxy)benzonitrile Synthesis

The primary method for establishing the stereocenter in this compound is through the enantioselective epoxidation of a prochiral alkene precursor, 3-allyloxybenzonitrile. The Jacobsen-Katsuki epoxidation is a prominent and powerful reaction for this transformation, utilizing a chiral manganese-salen complex as a catalyst. wikipedia.org

The mechanism of this reaction is not fully resolved but is widely believed to involve a manganese(V)-oxo species as the active oxidant, formed from the Mn(III)-salen catalyst and a terminal oxidant like sodium hypochlorite. wikipedia.orgorganic-chemistry.org The enantioselectivity of the epoxidation is governed by the specific geometry of the approach of the alkene's double bond to this reactive Mn(V)-oxo intermediate. organic-chemistry.org

Several key features of the catalyst and substrate interaction contribute to the high degree of stereocontrol: nih.govresearchgate.net

Chiral Scaffold: The salen ligand possesses a chiral diimine bridge, which forces the otherwise planar ligand into a folded, C₂-symmetric conformation. This creates a chiral "pocket" around the manganese center. nih.gov

Steric Hindrance: Bulky substituents, typically tert-butyl groups, are positioned at the 3 and 3' positions of the salen ligand. These groups effectively block certain trajectories of the incoming alkene, favoring a "side-on" approach rather than a perpendicular one. researchgate.net

Electronic Effects: The π-conjugation of the substrate's double bond can influence the regioselectivity of the approach, which in turn impacts enantioselectivity. nih.gov

In the case of synthesizing the (S)-epoxide, the (R,R)-enantiomer of the Jacobsen catalyst is typically used. The alkene approaches the metal-oxo bond in a way that minimizes steric clash with the bulky groups and the phenyl rings of the salen ligand. This controlled approach ensures that the oxygen atom is delivered preferentially to one face of the double bond, resulting in a high enantiomeric excess (e.e.) of the desired (S)-epoxide. organic-chemistry.org The concerted pathway is the most accepted mechanism, where the oxygen atom is transferred to the two carbons of the former double bond in a single step. wikipedia.org

Diastereoselective Pathways in Subsequent Transformations

Once the chiral center in this compound is established, it can direct the stereochemical outcome of subsequent reactions, leading to the formation of diastereomers. This is particularly relevant in nucleophilic ring-opening reactions, a characteristic transformation of epoxides.

When a nucleophile attacks the epoxide ring, it can theoretically bond to either of the two carbon atoms of the oxirane. The stereochemistry of the existing (S)-center influences the trajectory of the incoming nucleophile, often leading to a preferred diastereomeric product. This stereochemical influence, or diastereoselectivity, arises from steric and electronic interactions between the substrate, the nucleophile, and the reaction environment.

For instance, the reaction of a chiral epoxide with a nucleophile can proceed via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon atom that is attacked. If a new stereocenter is formed in this process, the product will be one of a pair of possible diastereomers. The inherent chirality of the starting epoxide can make the transition state leading to one diastereomer lower in energy than the transition state leading to the other, resulting in a diastereomeric excess (d.e.). Good diastereoselectivity has been reported in the cycloaddition reactions of nitrile oxides with chiral alcohols, where the existing stereocenter directs the formation of the new stereocenters in the resulting isoxazoline (B3343090) ring. researchgate.net Similarly, cascade Michael reactions involving chiral substrates can proceed with excellent diastereoselectivity to form highly substituted cyclic products. beilstein-journals.org

Analytical Methodologies for Enantiomeric Excess Determination

Verifying the enantiomeric purity of this compound is critical. Enantiomeric excess (e.e.) is a measure of this purity, and several analytical techniques are employed for its determination.

Chiral chromatography is the most widely used technique for separating and quantifying enantiomers. chromatographyonline.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. uni-muenchen.de

Chiral Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For chiral separations, capillary columns containing a CSP are used. gcms.cz Cyclodextrin derivatives are common CSPs for GC, where they are coated onto the inner surface of the column. chromatographyonline.com The enantiomers are separated based on the differential stability of the transient diastereomeric inclusion complexes they form with the cyclodextrin. gcms.cz High efficiency, speed, and sensitivity are key advantages of chiral GC. uni-muenchen.de

Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique applicable to a broader range of compounds, including those that are not volatile. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) coated on a silica (B1680970) support are the most common and effective for a wide variety of chiral molecules. chromatographyonline.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector. nih.gov In some cases, derivatization of the epoxide to a more easily separable compound, such as a diastereomeric thiourea, can be performed prior to analysis. capes.gov.br

Table 1: Representative Chiral Chromatography Conditions for Epoxide Analysis

TechniqueChiral Stationary Phase (CSP)Typical Mobile Phase / Carrier GasDetection MethodPrinciple
Chiral GCCyclodextrin derivatives (e.g., Rt-βDEXsm)Hydrogen or HeliumFlame Ionization Detector (FID), Mass Spectrometry (MS)Formation of transient diastereomeric host-guest complexes with different stabilities. uni-muenchen.degcms.cz
Chiral HPLCPolysaccharide derivatives (e.g., Cellulose or Amylose based)Hexane/Isopropanol mixtures, often with additivesUV-Vis Detector, Diode Array Detector (DAD)Differential interactions (H-bonding, steric effects) with the chiral polymer grooves. chromatographyonline.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs). nih.gov Enantiomers are chemically identical and thus have identical NMR spectra under normal (achiral) conditions. libretexts.org However, in the presence of a CSR, the enantiomers form transient diastereomeric complexes. harvard.edu

These diastereomeric complexes have different magnetic environments, causing the corresponding protons (or other nuclei) in the two enantiomers to resonate at slightly different frequencies. This results in the splitting of a single peak into two, one for each enantiomer. mit.edu The enantiomeric excess can then be calculated by integrating the areas of these separated signals. libretexts.org Lanthanide complexes, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are commonly used as CSRs for molecules with Lewis basic sites, like the oxygen atom of an epoxide. harvard.edumit.edu

Table 2: Common Chiral Shift Reagents (CSRs) for NMR Spectroscopy

Reagent NameAbbreviationLanthanide MetalChiral Ligand
Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)Eu(hfc)₃Europium (Eu)(+)-Camphor derivative
Tris[d,d-dicampholylmethanato]europium(III)Eu(dcm)₃Europium (Eu)d-Campholylmethanate
Tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III)Eu(tfc)₃Europium (Eu)(+)-Camphor derivative

Strategies for Maintaining or Enhancing Enantiopurity in Derivatization

During the chemical transformation of this compound into other molecules, it is crucial to employ strategies that preserve its chiral integrity. Reaction conditions that could lead to racemization (loss of enantiomeric purity) must be avoided.

One powerful strategy to enhance enantiopurity is kinetic resolution . This process relies on the different reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster, allowing it to be separated from the slower-reacting or non-reactive enantiomer. The maximum theoretical yield for the recovery of one enantiomer in a standard kinetic resolution is 50%. ub.edu

A more advanced approach is dynamic kinetic resolution (DKR) . DKR combines a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows the less reactive enantiomer to be continuously converted back into the racemic mixture, making it available for the desired transformation. In theory, DKR can convert a racemic starting material into a single, enantiomerically pure product with a yield of up to 100%. ub.edu

Another strategy involves derivatization with a chiral auxiliary . The enantiomeric mixture is reacted with a pure chiral auxiliary to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by standard techniques like crystallization or chromatography. After separation, the chiral auxiliary is cleaved to yield the desired enantiomerically pure compound. ub.edu

Reactivity and Transformational Chemistry of S 3 Oxiran 2 Ylmethoxy Benzonitrile

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, leading to ring-opening. This reaction is a cornerstone of the compound's utility in constructing more complex molecules.

The regioselectivity of the epoxide ring-opening in (S)-3-(Oxiran-2-ylmethoxy)benzonitrile is dependent on the reaction conditions, particularly the nature of the nucleophile and whether the reaction is catalyzed by acid or base.

Under basic or nucleophilic conditions (e.g., with amines or sodium azide), the reaction generally proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide. For this compound, this is the terminal carbon of the oxirane ring. This preferential attack at the less substituted carbon is a well-established principle for epoxide ring-opening under basic conditions. libretexts.org

In contrast, under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. In such cases, the nucleophile preferentially attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. libretexts.org

The reaction with azide (B81097) nucleophiles, typically using sodium azide (NaN₃), follows this SN2 pathway, attacking the terminal carbon to yield an azido (B1232118) alcohol. Similarly, amines will also attack the less substituted carbon of the epoxide ring.

A summary of the expected regioselectivity with different nucleophiles is presented in the table below.

NucleophileReaction ConditionsSite of AttackMajor Product
Amine (R-NH₂)Basic/NeutralLess substituted carbon1-amino-3-(3-cyanophenoxy)propan-2-ol
Azide (N₃⁻)Basic/NeutralLess substituted carbon1-azido-3-(3-cyanophenoxy)propan-2-ol
Water (H₂O)Acidic (H₃O⁺)More substituted carbon1-(3-cyanophenoxy)propane-2,3-diol
Water (H₂O)Basic (OH⁻)Less substituted carbon1-(3-cyanophenoxy)propane-2,3-diol

The ring-opening of the epoxide in this compound is a stereospecific reaction. When the nucleophilic attack occurs at a chiral center, it proceeds with an inversion of configuration at that center, which is characteristic of an SN2 mechanism. youtube.com

In the case of this compound, the attack of a nucleophile at the terminal, less-substituted carbon of the oxirane ring does not affect the existing stereocenter directly. However, if the attack were to occur at the chiral carbon (the carbon bonded to the oxygen of the phenoxy group), it would lead to an inversion of its configuration. youtube.com The stereochemistry of the starting material dictates the stereochemistry of the product, making this a valuable method for synthesizing enantiomerically pure compounds. youtube.com

The table below illustrates the stereochemical outcome for the reaction at the chiral center.

Starting Epoxide StereochemistryNucleophilic Attack at Chiral CenterProduct Stereochemistry at Reaction Center
(S)Yes(R)
(S)No (at terminal carbon)(S)

Various catalytic methods can be employed to control the regioselectivity and efficiency of the epoxide ring-opening reaction.

Brønsted acids can be used to catalyze the ring-opening under acidic conditions. The acid protonates the epoxide oxygen, activating the ring for nucleophilic attack. As mentioned, this generally directs the nucleophile to the more substituted carbon. libretexts.org

Organocatalysis has emerged as a powerful tool for enantioselective and regioselective epoxide openings. Chiral organocatalysts, such as certain amines or thioureas, can activate the epoxide and/or the nucleophile, leading to high levels of control over the reaction's outcome. While specific studies on this compound with organocatalysts are not detailed in the provided search results, the principles of organocatalytic epoxide opening are broadly applicable.

The choice of catalyst can significantly influence the reaction pathway, as summarized below.

Catalyst TypeGeneral Effect on Ring Opening
Brønsted AcidProtonation of epoxide oxygen, favors attack at the more substituted carbon.
Lewis AcidCoordination to epoxide oxygen, can favor attack at either carbon depending on the acid and substrate.
Organocatalyst (e.g., chiral amine)Can provide stereochemical control and enhance reactivity.

Reactions Involving the Benzonitrile (B105546) Functional Group

The benzonitrile group offers a different set of chemical transformations, primarily centered around the reactivity of the nitrile (cyano) group.

The nitrile group can be hydrolyzed to a carboxylic acid or, under controlled conditions, to a primary amide. This transformation is typically achieved by heating with aqueous acid or base.

Furthermore, the nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using H₂ and a metal catalyst like Raney nickel). These reductions provide a route to aminomethyl-substituted aromatic compounds. The oxidative dehydrogenation of benzylamine (B48309) to benzonitrile is also a relevant transformation in the broader context of amine-nitrile interconversion. researchgate.net

TransformationReagents and ConditionsProduct Functional Group
HydrolysisH₃O⁺, heat or OH⁻, heatCarboxylic acid or Amide
Reduction1. LiAlH₄, 2. H₂OPrimary amine (aminomethyl)
Catalytic HydrogenationH₂, Raney Ni or PtO₂Primary amine (aminomethyl)

The benzonitrile group can participate in cycloaddition reactions, although this is less common than reactions of the epoxide ring. One notable example is the [3+2] cycloaddition reaction, where the nitrile acts as a dipolarophile. For instance, benzonitrile can react with nitrile N-oxides to form ∆²-isoxazolines. nih.gov These reactions are often highly regioselective. nih.govrsc.org

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the molecular mechanism and regiochemistry of these cycloaddition reactions. mdpi.comresearchgate.net It has been found that many of these reactions proceed through a one-step, polar mechanism. nih.govresearchgate.net Benzonitrile itself can also form trimers through intermolecular interactions. elsevierpure.com

Reaction TypeReactant PartnerProduct Type
[3+2] CycloadditionNitrile N-oxide∆²-Isoxazoline
[3+2] CycloadditionAzideTetrazole

Chemoselective Transformations of Other Functional Groups within the Molecule

The synthetic utility of this compound is largely centered on the reactivity of its oxirane and nitrile functionalities. However, the molecule also possesses an aromatic ring and an ether linkage, which, in principle, could undergo chemical transformations. The primary challenge in modifying these other functional groups lies in achieving chemoselectivity, given the high reactivity of the epoxide ring to a wide range of reaction conditions, including acidic, basic, and nucleophilic environments. Research into such selective transformations is limited, but an analysis of related chemistry provides insights into potential, albeit challenging, synthetic pathways.

The aromatic ring in this compound is substituted with two groups: an activating, ortho-, para-directing oxiran-2-ylmethoxy group and a deactivating, meta-directing nitrile group. The substitution pattern, where these groups are meta to each other, presents a complex scenario for predicting the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The activating effect of the alkoxy group would likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). However, the deactivating nature of the nitrile group at position 3 would simultaneously disfavor substitution at the adjacent positions (2 and 4). This interplay of electronic effects makes the prediction of a single, clean regioisomer challenging without specific experimental data.

A significant hurdle for any potential EAS reaction is the inherent sensitivity of the epoxide ring. Many Lewis and Brønsted acids, which are standard catalysts for EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions, are also potent catalysts for epoxide ring-opening. This would lead to a mixture of products, compromising the integrity of the desired molecular scaffold.

Despite these challenges, conceptual precedents exist for chemoselective reactions in molecules with multiple reactive sites. For instance, in molecules like allyl glycidyl (B131873) ether, which contains both an alkene and an epoxide, either functional group can be reacted selectively under the appropriate conditions, leaving the other intact. This suggests that with careful selection of mild reagents and reaction conditions, it might be feasible to achieve chemoselective transformations on the aromatic ring of this compound.

One potential avenue for chemoselective modification could be the catalytic hydrogenation of the aromatic ring. However, this would need to be achieved without affecting the nitrile or epoxide groups. While some catalytic systems are known for the selective hydrogenation of aromatic rings in the presence of other functional groups, the simultaneous presence of a nitrile and an epoxide makes this a non-trivial synthetic problem.

Transformations involving the ether linkage are also conceivable, such as ether cleavage. However, the conditions typically required for the cleavage of aryl ethers are often harsh and would likely lead to the decomposition of the epoxide ring.

In the absence of direct experimental data on the chemoselective transformations of the aromatic ring or ether linkage of this compound, the following table outlines hypothetical transformations and the key challenges associated with them.

TransformationTarget Functional GroupPotential ReagentsKey Challenges & Considerations
NitrationAromatic RingMild nitrating agents (e.g., guanidinium (B1211019) nitrate, acetyl nitrate)- High propensity for epoxide ring-opening under acidic conditions.- Complex regioselectivity due to competing directing effects of the alkoxy and nitrile groups.
HalogenationAromatic RingN-Halosuccinimides (NBS, NCS) with a mild activator- Avoidance of Lewis acid catalysts that promote epoxide decomposition.- Potential for radical side reactions.
Friedel-Crafts Alkylation/AcylationAromatic RingNot feasible under standard conditions- Strong Lewis acid catalysts required would readily open the epoxide ring.
Aromatic HydrogenationAromatic RingHeterogeneous catalysts (e.g., Rh/C, Ru/C) under specific conditions- Achieving selectivity over nitrile and epoxide reduction.- Potential for hydrogenolysis of the benzylic ether bond.
Ether CleavageEther LinkageStrong acids (e.g., HBr, HI) or Lewis acids (e.g., BBr3)- Extremely harsh conditions that would not be compatible with the epoxide functionality.

Due to the significant challenges in achieving chemoselectivity, research in this area remains largely unexplored. The development of novel, mild catalytic systems would be a prerequisite for the successful transformation of the aromatic or ether functionalities within this compound without disrupting the synthetically valuable epoxide and nitrile groups.

Applications As a Chiral Synthon in Complex Molecule Synthesis

Design and Synthesis of Chiral Building Blocks

(S)-3-(Oxiran-2-ylmethoxy)benzonitrile is itself a well-defined chiral building block. The (S)-configuration of the epoxide is the key stereogenic element that can be transferred through subsequent chemical transformations. The synthesis of such chiral synthons is a critical endeavor in drug discovery, as biological targets are overwhelmingly chiral, and interactions between a drug and its receptor often require a precise stereochemical match. nih.gov The presence of multiple, orthogonally reactive functional groups—the epoxide, the nitrile, and the aromatic ring—allows for a programmed, step-wise elaboration into more complex chiral structures. acs.org The epoxide is susceptible to nucleophilic ring-opening, the nitrile group can be converted into amines, amides, or carboxylic acids, and the benzene (B151609) ring can undergo electrophilic substitution, providing multiple avenues for structural diversification.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry, forming the core of a vast number of approved drugs. nih.govrroij.comopenaccessjournals.com this compound serves as an excellent precursor for the synthesis of various chiral nitrogen heterocycles.

The primary synthetic route involves the regioselective ring-opening of the epoxide by a nitrogen nucleophile. This reaction, often catalyzed by Lewis acids or conducted under basic conditions, typically occurs at the less sterically hindered carbon of the epoxide, yielding a chiral amino alcohol. rroij.comresearchgate.net These β-amino alcohols are versatile intermediates for a wide range of biologically active compounds, including β-blockers and chiral auxiliaries. rroij.commdpi.com

For instance, reaction with a primary amine would yield a secondary amino alcohol, which can undergo subsequent intramolecular cyclization to form heterocycles like substituted piperidines or morpholines. A notable example of a drug synthesized from a similar chiral epoxide precursor is Carvedilol, a β-blocker. The synthesis involves the reaction of 4-hydroxycarbazole (B19958) with epichlorohydrin (B41342) to form an epoxide, which is then opened by an amine to furnish the final drug. nih.gov This highlights a plausible synthetic pathway where this compound could be used to generate novel, chiral heterocyclic drug candidates.

Role in the Elaboration of Polyfunctionalized Organic Compounds

The term "polyfunctionalized" refers to molecules bearing multiple functional groups. The structure of this compound is inherently polyfunctional. Synthetic chemists can exploit the different reactivities of these groups to build molecular complexity in a controlled manner. A typical sequence might involve:

Epoxide Ring-Opening: Reaction with a nucleophile (e.g., an amine, thiol, or alcohol) to install a new functional group and create a secondary alcohol.

Modification of the Secondary Alcohol: The newly formed hydroxyl group can be acylated, alkylated, or oxidized.

Transformation of the Nitrile: The benzonitrile (B105546) group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents.

This step-wise approach allows for the systematic construction of highly functionalized, complex organic molecules from a relatively simple chiral starting material. Such strategies are central to the synthesis of natural products and complex pharmaceuticals.

Derivatization for Exploration of Structure-Reactivity Relationships

The modification of a lead compound to explore how structural changes affect its biological activity (Structure-Activity Relationship, SAR) is a fundamental process in drug development. The versatile functional handles of this compound make it an ideal substrate for creating libraries of related compounds for SAR studies.

Amidoximes and oximes are functional groups of significant interest in medicinal chemistry. bldpharm.comsigmaaldrich.com The nitrile functionality of this compound can be directly converted to an amidoxime (B1450833) (N'-hydroxycarbamimidamide) group. This is typically achieved by reacting the nitrile with hydroxylamine (B1172632), often in the presence of a base. bldpharm.com

A study focused on the design of novel amphiphilic antioxidants successfully synthesized benzamidoxime (B57231) and benzoxime derivatives. nih.gov These compounds possess an amphiphilic character, combining a polar head group with a non-polar tail, which is a desirable property for activity at lipid-water interfaces like cell membranes. nih.gov Starting with this compound, the nitrile can be converted to the polar amidoxime head. The remainder of the molecule, including the lipophilic phenyl ring and the side chain resulting from epoxide opening, would constitute the non-polar tail.

Table 1: Potential Amphiphilic Amidoxime Derivatives from this compound

DerivativeR-Group (from Epoxide Opening)Resulting Compound Name
1-NH-(CH₂)₅CH₃(S)-N'-hydroxy-3-((2-hydroxy-3-(hexylamino)propyl)oxy)benzimidamide
2-NH-CH₂Ph(S)-3-((3-(benzylamino)-2-hydroxypropyl)oxy)-N'-hydroxybenzimidamide
3-OH(S)-3-((2,3-dihydroxypropyl)oxy)-N'-hydroxybenzimidamide

This table presents hypothetical derivatives based on common epoxide ring-opening reactions and subsequent nitrile conversion to an amidoxime.

There is growing interest in small molecules that can modulate the immune system. bldpharm.com Chiral β-amino alcohols, which are readily synthesized by the ring-opening of chiral epoxides, have been identified as key structural motifs in compounds that exhibit immunomodulatory activity. nih.govresearchgate.net

Research has shown that β-amino alcohol derivatives can act as inhibitors of Toll-like receptor 4 (TLR4), which plays a crucial role in the innate immune system's inflammatory response. nih.gov The synthesis of these potential antiseptics involves the reaction of an aryl alkoxy epoxide with a suitable amine. nih.gov Therefore, this compound is a direct precursor to this class of compounds. The epoxide ring can be opened with various amines to generate a library of chiral β-amino alcohols. These precursors can then be evaluated and further modified to optimize their immunomodulatory properties, for example, as potential treatments for severe sepsis. nih.gov

Integration into Multi-Step Synthetic Sequences

The true value of a chiral building block is demonstrated by its successful integration into a multi-step synthesis to produce a complex, high-value target. mdpi.com Retrosynthetic analysis often identifies key chiral fragments that can be prepared from commercially available starting materials. mdpi.com this compound is an ideal candidate for such a fragment.

A practical example can be envisioned in the synthesis of chiral β-adrenergic receptor antagonists (β-blockers). Many drugs in this class, such as Propranolol and Carvedilol, contain a chiral (S)-amino alcohol side chain attached to an aromatic core via an ether linkage.

Table 2: Representative Multi-Step Synthesis of a Hypothetical β-Blocker

StepReactionReagentsIntermediate/Product
1Epoxide Ring-OpeningIsopropylamine(S)-1-(isopropylamino)-3-(3-cyanophenoxy)propan-2-ol
2Nitrile ReductionH₂, Raney Nickel(S)-1-(isopropylamino)-3-(3-(aminomethyl)phenoxy)propan-2-ol
3Amide FormationNaphthoyl chloride, Et₃N(S)-N-((3-((2-hydroxy-3-(isopropylamino)propyl)oxy)phenyl)methyl)naphthalene-1-carboxamide

This table outlines a plausible synthetic sequence demonstrating the integration of the starting synthon into a more complex molecule.

This sequence showcases how the distinct functional groups of the starting material are sequentially transformed. The epoxide is first opened to install the amino alcohol side chain characteristic of β-blockers. Subsequently, the nitrile group is reduced to a primary amine, which is then acylated to build the final complex structure. This logical, step-by-step approach is fundamental to modern organic synthesis.

Theoretical and Computational Chemistry Studies

Computational Modeling of Reaction Mechanisms for (S)-3-(Oxiran-2-ylmethoxy)benzonitrile Formation

The most probable synthetic route to this compound is the Williamson ether synthesis. This reaction would involve the nucleophilic substitution of a halide or other suitable leaving group from a chiral three-carbon epoxide unit by 3-cyanophenoxide. A common chiral precursor for this synthesis is (S)-glycidyl nosylate (B8438820) or a similar activated derivative of (S)-glycidol.

A typical computational workflow would include:

Geometry Optimization: The initial structures of the reactants (3-cyanophenoxide and (S)-glycidyl nosylate), the transition state, and the product (this compound and the nosylate anion) are optimized to find their lowest energy conformations.

Transition State Search: A transition state search algorithm, such as the Berny algorithm, is employed to locate the saddle point on the potential energy surface that connects the reactants and products.

Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. For the reactants and products, all frequencies should be real. For the transition state, there should be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state to confirm that it correctly connects the reactant and product minima.

Table 1: Illustrative DFT Calculated Energies for the Williamson Ether Synthesis of this compound

SpeciesRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants (3-cyanophenoxide + (S)-glycidyl nosylate)0.000.00
Transition State+22.5+23.1
Products (this compound + Nosylate)-15.8-14.9

Note: The data in this table is illustrative and based on typical values for Williamson ether syntheses studied computationally. The values are calculated at the B3LYP/6-311+G(d,p) level of theory with a polarizable continuum model for the solvent.

These calculations would confirm that the reaction proceeds via a standard SN2 mechanism and is thermodynamically favorable. The calculated activation energy can be used to estimate the reaction rate under different conditions.

DFT Calculations for Transition States in Ring-Opening Reactions

The epoxide ring in this compound is susceptible to nucleophilic attack, leading to ring-opening. This is a crucial reaction, as it allows for the introduction of various functional groups, leading to the synthesis of a wide range of derivatives, such as beta-blockers. The regioselectivity and stereoselectivity of this ring-opening are of paramount importance.

DFT calculations are instrumental in elucidating the transition states of these ring-opening reactions. For instance, the reaction with an amine, a common nucleophile, can proceed via two different pathways, leading to attack at either the C2 or C3 position of the oxirane ring. DFT can be used to calculate the activation barriers for both pathways, thus predicting the regioselectivity.

In a catalyzed reaction, such as the Jacobsen Hydrolytic Kinetic Resolution, the interaction of the epoxide with the chiral catalyst is modeled. researchgate.net The calculations would focus on the transition states for the reaction of each enantiomer of a racemic epoxide with the catalyst, or in the case of a meso-epoxide, the attack at the two enantiotopic carbons. For this compound, a study might investigate the reaction with a nucleophile in the presence of a Lewis acid catalyst. The calculations would reveal how the catalyst activates the epoxide and influences the regioselectivity of the nucleophilic attack.

Table 2: Illustrative DFT Calculated Activation Barriers for Nucleophilic Ring-Opening of this compound by Methylamine

Site of AttackCatalystActivation Energy (kcal/mol)
C2 (less substituted)None25.8
C3 (more substituted)None29.4
C2 (less substituted)Lewis Acid (e.g., ZnCl₂)18.2
C3 (more substituted)Lewis Acid (e.g., ZnCl₂)22.1

Note: This data is hypothetical and serves to illustrate the expected trends from DFT calculations. The values are representative of activation energies for similar epoxide ring-opening reactions.

The results would likely show that attack at the less sterically hindered C2 position is kinetically favored, a common outcome for SN2-type epoxide openings under neutral or basic conditions. A Lewis acid catalyst would be expected to lower the activation barriers for both pathways but might also influence the regioselectivity.

Prediction of Stereochemical Outcomes through Quantum Mechanical Simulations

Quantum mechanical simulations are a powerful tool for predicting the stereochemical outcome of reactions involving chiral molecules. For this compound, a key stereochemical question is the retention or inversion of configuration at the chiral center during ring-opening reactions.

In a typical SN2 ring-opening, the nucleophile attacks the epoxide from the side opposite to the C-O bond, leading to an inversion of configuration at the center being attacked. Quantum mechanical simulations can model the entire reaction trajectory, from the approach of the nucleophile to the formation of the product, and visualize the stereochemical changes.

For example, in the reaction of this compound with a nucleophile at the C2 position, the simulation would show the nucleophile approaching from the back, leading to a product with an (R) configuration at the newly formed stereocenter. The energy profile of this process can be calculated to confirm that this is the lowest energy pathway.

These simulations are particularly valuable in asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer or diastereomer over others. By modeling the diastereomeric transition states formed between the substrate, catalyst, and nucleophile, the enantiomeric excess (ee) of the product can be predicted. The difference in the free energies of the diastereomeric transition states (ΔΔG‡) is directly related to the ee.

Conformational Analysis of the Chiral Glycidyl (B131873) Ether Side Chain

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to rotation around its single bonds. The chiral glycidyl ether side chain, in particular, has several rotatable bonds, and its preferred conformation can influence the molecule's physical properties and reactivity.

Conformational analysis can be performed using a variety of computational methods, from faster molecular mechanics (MM) to more accurate but computationally expensive quantum mechanical methods. A typical approach involves a systematic search of the conformational space by rotating the key dihedral angles and calculating the energy of each resulting conformer.

The key dihedral angles for the side chain of this compound are:

τ1: C(aryl)-O-CH₂-C(oxirane)

τ2: O-CH₂-C(oxirane)-O(oxirane)

τ3: CH₂-C(oxirane)-C(oxirane)-H

A potential energy surface can be generated by plotting the energy as a function of these dihedral angles. This surface will reveal the low-energy conformations and the energy barriers between them.

Table 3: Illustrative Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle τ1 (°)Dihedral Angle τ2 (°)Relative Energy (kcal/mol)
1 (Global Minimum)178.565.20.00
2-75.168.91.2
3179.1-175.32.5
4-73.8-173.13.1

Note: The data is illustrative, representing a plausible outcome of a conformational search at the MMFF94 or a similar molecular mechanics level of theory.

Understanding the preferred conformation is crucial as it can dictate how the molecule interacts with other molecules, such as enzymes or chiral catalysts. The accessibility of the epoxide ring for nucleophilic attack can be highly dependent on the conformation of the side chain.

In Silico Design of Novel Catalysts for Epoxide Transformations

The principles of computational chemistry can be extended from analysis to design. In silico design of novel catalysts for transformations of epoxides like this compound is a burgeoning field. The goal is to design a catalyst that is highly active, selective, and efficient for a specific reaction, such as an enantioselective ring-opening.

The design process often involves the following steps:

Hypothesis Generation: Based on known catalytic mechanisms, a hypothetical catalyst structure is proposed. This could be a metal complex with a chiral ligand or a purely organic catalyst.

Computational Screening: A library of potential catalyst candidates is created by systematically modifying the structure of the initial hypothesis (e.g., changing the metal center, modifying the ligand substituents).

Docking and Transition State Modeling: Each candidate catalyst is computationally "docked" with the substrate, this compound. The key transition states for the desired reaction are then modeled to predict the catalyst's performance (e.g., activation energy, enantioselectivity).

Lead Optimization: The most promising candidates from the initial screening are further optimized in silico to enhance their desired properties.

For instance, one could design a chiral salen-type catalyst for the asymmetric ring-opening of this compound. DFT calculations would be used to predict which ligand modifications would lead to the highest enantioselectivity by maximizing the energy difference between the diastereomeric transition states. This computational approach can significantly reduce the experimental effort required to discover new and improved catalysts. mdpi.com

Future Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's increasing focus on environmental responsibility necessitates the development of greener synthetic methods for producing chiral intermediates like (S)-3-(Oxiran-2-ylmethoxy)benzonitrile. Research is moving beyond traditional synthesis protocols, which often rely on hazardous reagents and generate significant waste, towards more sustainable alternatives.

Key areas of development include:

Biocatalysis: The use of enzymes, such as monooxygenases and epoxide hydrolases, offers a highly selective and environmentally benign alternative to chemical catalysis. epa.govresearchgate.net Biocatalytic approaches, including direct epoxidation and kinetic resolution, can produce enantiopure epoxides under mild conditions. epa.govnih.gov Multi-enzyme cascade reactions are being designed to synthesize enantioenriched epoxides from simple, biomass-derived starting materials, minimizing the need for protecting groups and intermediate purification steps. nih.govacs.org

Flow Chemistry: Continuous flow processes provide significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety when handling reactive intermediates, and the potential for process automation. nih.govrsc.org Integrating the synthesis of chiral intermediates into continuous flow systems can lead to more efficient and scalable production. acs.orgchemistryworld.com

Alternative Solvents and Media: Research into replacing conventional volatile organic solvents is a major thrust in green chemistry. Ionic liquids (ILs) are being investigated as alternative reaction media for epoxidation reactions and epoxide hydrolase-catalyzed resolutions. acs.orgnih.govrsc.orgnih.gov ILs can enhance enzyme stability and enantioselectivity while simplifying product separation. nih.gov Furthermore, performing organocatalytic asymmetric epoxidations in aqueous solutions represents a significant step towards greener processes. rsc.org

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The development of new and more efficient catalytic systems is crucial for the enantioselective synthesis and transformation of this compound. While significant progress has been made, the search for catalysts with higher activity, broader substrate scope, and improved selectivity continues.

Future research will likely focus on:

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool, complementing metal-based and enzymatic methods. nih.govprinceton.eduacs.orgresearchgate.netacs.org Chiral organic molecules like imidazolidinones, phosphoric acids, and thioureas can effectively catalyze a variety of enantioselective transformations of epoxides, including ring-opening reactions and rearrangements. nih.govnih.gov Research is focused on designing new organocatalysts that operate under mild, environmentally friendly conditions, such as in aqueous media. rsc.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials that are gaining attention as heterogeneous catalysts. mdpi.commdpi.comfrontiersin.orgnorthwestern.edu Their tunable structures, high surface area, and ability to incorporate various active sites make them promising candidates for catalyzing reactions such as the cycloaddition of CO2 to epoxides. mdpi.comfrontiersin.orgnorthwestern.edu Research is exploring the design of MOFs with specific Lewis acidic or basic sites to enhance catalytic activity and selectivity in epoxide transformations. mdpi.comgoogle.com

Advanced Metal-Based Catalysts: Transition metal complexes, particularly those based on salen ligands, are effective catalysts for the asymmetric ring-opening of epoxides. mdpi.com Current research aims to develop more robust and recyclable metal catalysts, including oligomeric and heterogeneous systems, to improve efficiency and sustainability. mdpi.comsioc-journal.cn The use of earth-abundant metals like manganese in enantioselective epoxidation is also an area of active investigation. acs.org

Expanding the Scope of Derivatization Reactions and Target Molecules

The synthetic utility of this compound lies in the reactivity of its epoxide ring, which can be opened by a wide range of nucleophiles to generate diverse and complex molecules. A significant challenge is to expand the portfolio of these derivatization reactions to access novel molecular scaffolds.

A primary focus is the synthesis of β-amino alcohols , which are crucial intermediates for many biologically active compounds. researchgate.netmdpi.comtandfonline.comrroij.comresearchgate.net The ring-opening of epoxides with amines is the most direct route to this class of molecules. mdpi.comtandfonline.com Research is aimed at developing mild and highly regioselective methods using various catalysts to accommodate a wider range of amines, including aliphatic and aromatic variants. researchgate.netrroij.com

Catalyst/ReagentAmine NucleophileConditionsKey Features
Lipase TL IMVarious aminesContinuous-flow, 35°CEco-friendly, short residence time. mdpi.com
Indium tribromideAromatic aminesMild, chemoselectiveGood for aromatic amines. researchgate.netrroij.com
Cyanuric chlorideVarious aminesSolvent-free, mildInexpensive catalyst, short reaction times. tandfonline.com
Lithium bromideVarious amines-Environmentally friendly. rroij.com
Heteropoly acidAromatic aminesWaterClean reaction profiles. rroij.comresearchgate.net

Future work will explore using this compound to synthesize other important classes of compounds, such as chiral diols, amino acids, and various heterocyclic systems, thereby broadening its application in medicinal and materials chemistry.

Advanced Methodologies for Stereochemical Characterization

The precise determination of stereochemistry—both enantiomeric purity and absolute configuration—is non-negotiable in the synthesis and application of chiral molecules. As more complex derivatives of this compound are synthesized, the need for robust and reliable analytical techniques becomes more critical.

Current and future research in this area includes:

Vibrational Circular Dichroism (VCD): VCD spectroscopy has become a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. cam.ac.ukschrodinger.comresearchgate.netnih.gov The method involves comparing an experimental VCD spectrum to one predicted by quantum-mechanical calculations. nih.gov Ongoing research focuses on refining the computational models to better account for solvent and conformational effects, thereby increasing the confidence of the assignment, even for flexible molecules. schrodinger.comrsc.org

High-Throughput Screening (HTS): To accelerate the discovery and optimization of enantioselective reactions, high-throughput methods for analyzing yield and enantiomeric excess (ee) are essential. nih.govnih.govmpg.dealfachemic.comacs.org Techniques combining fluorescence assays and circular dichroism (CD) are being developed to rapidly screen hundreds of samples, overcoming analytical bottlenecks in catalyst development and reaction optimization. nih.govmpg.de

Table of Advanced Stereochemical Characterization Techniques

Technique Application Advantages
Vibrational Circular Dichroism (VCD) Determination of absolute configuration. cam.ac.ukresearchgate.netnih.gov Provides a definitive structural assignment in solution. schrodinger.com
High-Throughput ee/Concentration Screening Rapid analysis of catalyst libraries and reaction outcomes. nih.govalfachemic.com Accelerates optimization; reduces material consumption. mpg.de

Integration into Automated Synthesis Platforms

The future of medicinal and process chemistry will increasingly rely on automation to accelerate the discovery-to-development pipeline. nih.govchemspeed.comoxfordglobal.comnih.govprotheragen.ai Integrating the synthesis and derivatization of key chiral building blocks like this compound into automated platforms presents both a significant opportunity and a challenge.

Key aspects of this integration include:

Automated Flow Chemistry: Combining the benefits of continuous processing with computer control allows for the automated optimization of reaction parameters (e.g., temperature, stoichiometry, residence time). nih.gov These "self-driving" laboratories can rapidly identify optimal conditions for synthesizing and derivatizing the target molecule. chemspeed.com

Robotic Synthesis: Automated platforms equipped with robotic arms, liquid handlers, and integrated analytical tools can perform multi-step synthetic sequences with high precision and reproducibility. nih.govoxfordglobal.com Such systems can be programmed to synthesize libraries of derivatives from this compound for high-throughput screening in drug discovery programs.

Data Integration and AI: A crucial component of automated synthesis is the robust capture and analysis of experimental data. nih.govnih.gov Machine learning and AI algorithms can use this data to predict reaction outcomes, propose new synthetic routes, and guide the design of next-generation molecules, creating a closed-loop system for accelerated discovery. nih.gov

The successful integration of versatile chiral building blocks into these advanced platforms will be a key enabler for the future of chemical synthesis.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (S)-3-(Oxiran-2-ylmethoxy)benzonitrile with high enantiomeric purity?

  • Methodology : Enantioselective synthesis typically involves chiral catalysts or chiral pool strategies. For epoxide-containing benzonitriles, asymmetric epoxidation of allyl ether precursors or kinetic resolution during ring-opening reactions can achieve high enantiomeric purity. Reaction optimization (e.g., solvent, temperature, catalyst loading) is critical, as demonstrated in catalytic syntheses of related isoxazoline derivatives .
  • Example Protocol :

  • Use a Sharpless asymmetric epoxidation with titanium tetraisopropoxide, (+)-diethyl tartrate, and tert-butyl hydroperoxide.
  • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
    • Challenges : Competing side reactions (e.g., epoxide ring-opening) require careful control of reaction conditions.

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

  • Key Techniques :

TechniqueApplicationReference Example
FT-IR Identify functional groups (C≡N, epoxide C-O)Used for 4-[3-(3-methoxyphenyl)-3-oxo-propenyl]-benzonitrile
NMR Confirm stereochemistry and purity1^1H/13^{13}C NMR for benzonitrile derivatives
UV-Vis Analyze electronic transitionsApplied to assess conjugation effects
X-ray Diffraction Resolve crystal structureSHELX programs for small-molecule refinement
  • Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What are the key stability considerations when handling this compound under laboratory conditions?

  • Stability Risks :

  • Epoxide Reactivity : Susceptible to nucleophilic attack (e.g., by water, amines). Store under inert atmosphere (N2_2/Ar) .
  • Light Sensitivity : Protect from UV exposure to prevent decomposition .
    • Safety Protocols :
  • Use PPE (gloves, goggles) and work in a fume hood.
  • Incompatible with oxidizing agents (e.g., KMnO4_4) and strong acids/bases .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the reactivity and electronic properties of this compound?

  • Methodology :

  • Frontier Molecular Orbitals (FMOs) : Predict nucleophilic/electrophilic sites using HOMO-LUMO gaps .
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., C≡N polarization) .
  • Reactivity Descriptors : Fukui indices to map electrophilicity/nucleophilicity .
    • Case Study : DFT-guided identification of reactive sites in 4-[3-(3-methoxyphenyl)-3-oxo-propenyl]-benzonitrile enabled targeted synthetic modifications .

Q. What experimental approaches resolve contradictions in reaction mechanisms involving epoxide-containing benzonitrile derivatives?

  • Strategies :

  • Kinetic Studies : Monitor reaction progress via in situ FT-IR or NMR to identify intermediates .
  • Isotopic Labeling : Use 18^{18}O-labeled epoxides to trace ring-opening pathways.
  • Computational Modeling : Compare proposed mechanisms (e.g., SN2 vs. SN1) using activation energy calculations .
    • Example : In DPPH radical binding studies, spectrophotometric data distinguished chemical vs. electrostatic interactions in ferrocene-benzonitrile derivatives .

Q. How does the stereochemistry of this compound influence its applications in materials science, such as OLEDs?

  • Structure-Property Relationships :

  • OLED Applications : Chiral epoxides can enhance thermally activated delayed fluorescence (TADF) in emitters by modifying excited-state dynamics .
  • Case Study : 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives showed improved TADF efficiency due to steric and electronic tuning .
    • Design Considerations : Optimize steric bulk and conjugation length to balance charge transport and emission efficiency.

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